3-Methyl-1H-indol-4-ol
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Overview
Description
3-Methyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are prevalent in various biological systems, including amino acids like tryptophan . The compound this compound is characterized by a methyl group at the third position and a hydroxyl group at the fourth position on the indole ring, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
3-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with various cellular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by some indole derivatives .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities . For example, some indole derivatives have shown significant anti-HIV activity .
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of indole derivatives, including classical synthesis methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . These methods typically involve the formation of the indole ring through various cyclization reactions under specific conditions.
Industrial Production Methods: Industrial production of 3-Methyl-1H-indol-4-ol often involves the use of starting materials like substituted anilines and aldehydes, followed by cyclization and functional group modifications. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-Methyl-1H-indol-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in biological systems and its potential as a bioactive compound.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound with a similar structure but without the methyl and hydroxyl groups.
3-Methylindole: Similar structure but lacks the hydroxyl group at the fourth position.
4-Hydroxyindole: Similar structure but lacks the methyl group at the third position.
Uniqueness: 3-Methyl-1H-indol-4-ol is unique due to the presence of both a methyl group at the third position and a hydroxyl group at the fourth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-1H-indol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRARARYUZMODI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343447 |
Source
|
Record name | 3-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-31-1 |
Source
|
Record name | 3-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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